L-Ascorbic Acid-1,3-13C2
Description
L-Ascorbic Acid-1,3-13C₂ is a stable isotope-labeled derivative of L-ascorbic acid (Vitamin C), a water-soluble antioxidant essential for human health. The compound is structurally identical to natural ascorbic acid (empirical formula C₆H₈O₆; molecular weight 176.12 g/mol) but incorporates two carbon-13 (¹³C) isotopes at positions 1 and 3 of its six-carbon backbone . This labeling enables precise tracking of metabolic pathways, enzymatic transformations, and degradation products in isotopic tracer studies, particularly in pharmacology, nutrition, and biochemistry.
The isotopic enrichment (≥99 atom % ¹³C for each labeled position) ensures minimal interference from natural isotopic abundances, making it ideal for mass spectrometry (MS) and nuclear magnetic resonance (NMR)-based analyses . Applications include elucidating ascorbic acid’s role in redox regulation, collagen synthesis, and drug conjugation studies (e.g., enhancing hepatoprotective effects when paired with pyrimidine derivatives) .
Properties
Molecular Formula |
C₄¹³C₂H₈O₆ |
|---|---|
Molecular Weight |
178.11 |
Synonyms |
Vitamin C-1,3-13C2 |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
L-Ascorbic Acid-1,3-13C2 is utilized in metabolic research to trace metabolic pathways and understand the dynamics of vitamin C in biological systems.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The compound has been employed in NMR studies to monitor vitamin C metabolism noninvasively. For instance, a study demonstrated the synthesis of [5,6-13C2]ascorbic acid from [1,2-13C2]glucose in rat liver, providing insights into hepatic ascorbic acid turnover rates (1.9 ± 0.4 nmol.min^-1.g^-1) and its physiological requirements in humans .
Imaging Techniques
The hyperpolarized form of this compound serves as a noninvasive biomarker for imaging redox status in vivo.
- Tumor Imaging : Research indicates that hyperpolarized [1-13C]-ascorbic acid can be used to assess the redox state within tumors. In vivo studies have shown that while [1-13C]-dehydroascorbic acid is reduced intracellularly in tumor environments, no oxidation of [1-13C]-ascorbic acid was detected, suggesting a reduced microenvironment typical of tumors . This capability allows for real-time monitoring of tumor metabolism and redox status.
Therapeutic Applications
This compound has potential therapeutic implications due to its antioxidant properties.
- Antioxidative and Anti-inflammatory Effects : Ascorbic acid is known for its ability to scavenge reactive oxygen species and reduce oxidative stress. Studies have shown that it enhances the activity of certain dioxygenases involved in DNA repair and gene expression regulation, which may have applications in cancer therapy . Additionally, it has been noted for its role in preventing lipid peroxidation and oxidative damage .
Topical Applications
The compound's efficacy extends to dermatological applications as well.
- Skin Health : Research indicates that L-Ascorbic Acid is effective in protecting skin from UV-induced damage and photoaging. Formulations containing L-Ascorbic Acid must be optimized for pH and concentration to maximize percutaneous absorption into the skin . The findings suggest that topical application can enhance skin antioxidant levels and potentially improve skin health outcomes.
Data Table: Summary of Applications
Case Study 1: Tumor Imaging with Hyperpolarized L-Ascorbic Acid
In a study conducted on murine lymphoma models, researchers utilized hyperpolarized [1-13C]-ascorbic acid to evaluate tumor microenvironments. The results indicated that tumors maintained a reduced state, which could be crucial for developing targeted therapies that exploit this metabolic characteristic .
Case Study 2: Topical Application for Skin Protection
A clinical trial assessed the effectiveness of a topical formulation containing L-Ascorbic Acid on skin exposed to UV radiation. Results showed significant improvement in skin hydration and reduction of photodamage markers after consistent application over several weeks .
Comparison with Similar Compounds
(a) Isotopic Positioning and Metabolic Tracing
- L-Ascorbic Acid-1,3-¹³C₂ : The ¹³C labels at positions 1 and 3 are critical for studying the compound’s oxidation to dehydroascorbic acid and subsequent recycling via glutathione-dependent pathways. These positions correlate with carbons involved in ketogenesis and citric acid cycle intermediates, enabling targeted flux analysis in mitochondrial studies .
- L-Ascorbic Acid-1,2-¹³C₂ : Labels at positions 1 and 2 are more suited for tracking early glycolysis intermediates, such as pyruvate carboxylase activity, due to their proximity to the carbonyl group .
- Deuterated Derivatives (e.g., 4,5,6,6-d₄,1-¹³C) : Deuterium incorporation enhances MS detection sensitivity for studying ascorbic acid’s stability in alkaline conditions or its interactions with metal ions .
(b) Antioxidant Activity and Bioassays
Unlabeled L-ascorbic acid is a benchmark in antioxidant assays (DPPH, ABTS), with an IC₅₀ of ~10–50 µM . However, deuterated variants may exhibit kinetic isotope effects in enzyme-mediated reactions, slowing hydrogen atom transfer rates .
Metabolic Flux Analysis
Studies using [1,3-¹³C₂]acetoacetate (a structurally analogous labeled compound) demonstrated that ¹³C positioning affects the detection of NAD+/NADH ratios in brain tumors . Similarly, L-Ascorbic Acid-1,3-¹³C₂ could clarify ascorbate’s role in neuronal redox balance by tracing labeled carbons in glutamate and α-ketoglutarate pools .
Quality Control in Pharmaceuticals
Isotopically labeled ascorbic acids serve as certified reference materials (CRMs) for MS-based quantification in complex matrices. For example, L-Ascorbic Acid-1,3-¹³C₂ improves accuracy in quantifying vitamin C degradation products (e.g., threonic acid) in fortified foods .
Preparation Methods
Key Enzymatic Steps
-
Oxidation of 13C-Labeled Sorbitol :
-
Ketogulonic Acid Formation :
-
Lactonization and Isomerization :
Chemical Synthesis via Protected Intermediate Routes
Chemical synthesis offers an alternative route for introducing 13C labels with high positional specificity. This method employs protected intermediates to isolate reaction sites and ensure isotopic fidelity.
Stepwise Synthesis Protocol
-
Protection of Hydroxyl Groups :
-
Oxidation and Lactone Formation :
-
Deprotection and Final Isolation :
Purification and Characterization Techniques
Chromatographic Purification
-
High-Performance Liquid Chromatography (HPLC) :
-
Ion-Exchange Chromatography :
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
Applications in Metabolic Tracing and Biomedical Research
-
Antioxidant Activity Studies :
-
Collagen Biosynthesis Assays :
-
Drug Metabolism Studies :
Q & A
Q. What is the role of isotopic labeling at positions 1 and 3 of L-ascorbic acid in metabolic flux analysis?
Isotopic labeling with ¹³C at positions 1 and 3 enables precise tracking of carbon flow in metabolic pathways, such as the pentose phosphate pathway or antioxidant regeneration cycles. Researchers should design experiments using labeled L-ascorbic acid in cell cultures or animal models, followed by LC-MS or NMR analysis to quantify ¹³C incorporation into downstream metabolites (e.g., dehydroascorbic acid or glutathione). Proper controls (unlabeled analogs) and validation of isotopic purity (>99 atom % ¹³C) are critical to avoid data misinterpretation .
Q. How does the synthesis of L-ascorbic acid-1,3-¹³C₂ differ from unlabeled ascorbic acid, and what purification challenges arise?
Synthesis involves enzymatic or chemical incorporation of ¹³C precursors (e.g., ¹³C-glucose) into the ascorbic acid backbone. Key challenges include minimizing isotopic dilution during biosynthesis and ensuring regioselective labeling at positions 1 and 3. Purification requires HPLC or column chromatography with UV detection (λ = 245 nm) to separate labeled products from unlabeled impurities. Confirm isotopic integrity via high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most reliable for quantifying L-ascorbic acid-1,3-¹³C₂ in biological matrices?
Reverse-phase HPLC coupled with UV detection is standard for quantification, but LC-MS/MS provides higher specificity for distinguishing isotopic forms. For example, using a C18 column (2.6 µm particle size) with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5) achieves baseline separation. Validate methods using spike-recovery experiments in plasma or tissue homogenates to ensure accuracy (>95% recovery) .
Advanced Research Questions
Q. How can researchers resolve spectral overlap between L-ascorbic acid-1,3-¹³C₂ and endogenous ascorbic acid in complex matrices?
Use high-resolution mass spectrometry (HRMS) with a Q-Exactive Orbitrap (resolving power ≥ 70,000) to differentiate isotopic peaks. For example, the [M-H]⁻ ion of L-ascorbic acid-1,3-¹³C₂ (m/z 177.035) can be distinguished from unlabeled ascorbic acid (m/z 175.025) with a mass error < 2 ppm. Alternatively, employ stable isotope dilution assays (SIDA) with deuterated internal standards (e.g., D₄-ascorbic acid) .
Q. What experimental design considerations are critical for studying the redox stability of L-ascorbic acid-1,3-¹³C₂ in physiological conditions?
Design anaerobic incubation systems (e.g., nitrogen-purged buffers at pH 7.4) to minimize oxidation. Monitor degradation kinetics via cyclic voltammetry (CV) or amperometric detection, comparing the redox potential of labeled vs. unlabeled forms. For in vivo studies, use microdialysis probes to sample extracellular fluid and quantify oxidized products (dehydroascorbic acid-¹³C₂) .
Q. How do crystallographic data for L-ascorbic acid-1,3-¹³C₂ inform its structural stability compared to the unlabeled form?
X-ray diffraction studies reveal that isotopic substitution does not alter the hydrogen-bonding network or crystal lattice energy. For example, the O-H···O bond lengths in labeled ascorbic acid (2.65–2.72 Å) remain consistent with unlabeled forms. However, isotopic mass differences may slightly affect vibrational modes in Raman spectroscopy, requiring correction during spectral analysis .
Q. What strategies validate the absence of isotopic scrambling in L-ascorbic acid-1,3-¹³C₂ during long-term storage?
Conduct stability studies under varying temperatures (-20°C to 25°C) and humidity levels. Analyze samples monthly via ¹³C-NMR to confirm retention of ¹³C at positions 1 and 3. Detect scrambling by observing unexpected ¹³C signals (e.g., at C2 or C4). Storage in amber vials with desiccants (silica gel) at -80°C is recommended for multi-year stability .
Methodological Considerations
Q. How to optimize LC-MS parameters for simultaneous detection of L-ascorbic acid-1,3-¹³C₂ and its oxidative byproducts?
Use a triple quadrupole MS in multiple reaction monitoring (MRM) mode with transitions specific to labeled and unlabeled species. For example:
Q. What statistical approaches address contradictions in isotopic enrichment data across replicate experiments?
Apply mixed-effects models to account for batch variability in synthesis or sample preparation. Use Grubbs’ test to identify outliers in ¹³C enrichment ratios. Normalize data to internal standards and report coefficients of variation (CV < 10% for intra-assay precision) .
Q. How to cross-validate isotopic labeling efficiency between synthetic and biosynthetic routes?
Compare HRMS data (theoretical vs. observed m/z) and ¹³C-NMR integrals for positional enrichment. For biosynthetic routes, perform isotopic tracing with uniformly ¹³C-labeled glucose to confirm pathway-specific incorporation .
Data Reporting Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
